molecular formula C8H8F3N3O B1303354 N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide CAS No. 448233-17-8

N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide

Cat. No. B1303354
M. Wt: 219.16 g/mol
InChI Key: KALJZHYDUIZASO-UHFFFAOYSA-N
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Description

The compound "N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide" is a derivative of hydrazinecarboxamide, which is a class of compounds that have been extensively studied for their potential biological activities. These compounds have been synthesized and evaluated for various biological properties, including antimicrobial, enzyme inhibition, and antitumor activities. The trifluoromethyl group attached to the phenyl ring is a common feature in these molecules, which is known to influence the biological activity of these compounds due to its electronegative nature and ability to interact with biological targets .

Synthesis Analysis

The synthesis of hydrazinecarboxamide derivatives typically involves the condensation of appropriate isocyanates with hydrazine or its analogs. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine, which in turn was prepared from 2,6-difluorobenzonitrile by amination with morpholine followed by cyclization with hydrazine hydrate . Similar synthetic strategies are employed for other derivatives, indicating that the synthesis of these compounds is versatile and can be adapted to introduce various substituents on the phenyl ring .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a hydrazinecarboxamide moiety, which is central to their biological activity. The crystal structures of some derivatives have been determined, revealing that these compounds can adopt specific conformations that may be crucial for their interaction with biological targets. For example, the crystal structure of a related compound showed that the phenyl ring is almost coplanar with the central hydrazinecarboxamide group, which could be important for its biological function .

Chemical Reactions Analysis

The hydrazinecarboxamide derivatives undergo various chemical reactions that are essential for their biological activity. The interaction with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) involves non-covalent binding to the active site, as suggested by molecular docking studies . The length of the alkyl chain in these compounds influences their inhibitory potency, with certain lengths being more optimal for enzyme inhibition .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazinecarboxamide derivatives, such as solubility, stability, and reactivity, are influenced by the substituents on the phenyl ring. The trifluoromethyl group, in particular, is known to enhance the lipophilicity of these compounds, which can affect their ability to penetrate biological membranes and reach their targets. The compounds have been evaluated for their cytotoxicity against various cancer cell lines and have shown distinct inhibitory capacities without being cytostatic to eukaryotic cell lines, indicating a degree of selectivity in their antitumor activity .

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • Intramolecular and Intermolecular Interactions : The compound's crystal structure shows intramolecular C—H⋯O hydrogen bonds and intermolecular N—H⋯O and C—H⋯O hydrogen bonds, contributing to its stabilization and dimer formation in the crystal structure (Attia et al., 2012).

Enzyme Inhibition and Antimicrobial Properties

  • Enzyme Inhibition : Derivatives of this compound have been studied for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, with some compounds showing more potency than clinically used drugs (Krátký et al., 2020).
  • Antimicrobial Activity : Certain derivatives have shown promising antimicrobial activities against bacterial and fungal strains, with variations in activity depending on the substituents present (Ahsan et al., 2016).

Antitumor Activity

  • Cancer Cell Line Inhibition : A structurally similar compound demonstrated distinct inhibitory capacity against proliferation of A549 and BGC-823 cancer cell lines (Ji et al., 2018).

Biochemical and Pharmacodynamic Significance

  • Pharmacodynamic Significance : Organoboron-(III) compounds derived from hydrazonecarboxamides have been evaluated for antifungal and antibacterial activities, showing moderate to good toxicity against various strains (Saxena & Singh, 1995).
  • Cytotoxic Activity Against Carcinoma Cell Lines : Some synthesized analogues containing N-phenyl aniline have demonstrated significant inhibition against human carcinoma cell lines (El‐serwy et al., 2016).

Chemical Transformations and Binding Studies

  • Molecular Transformations : A study discussed the transformation of certain hydrazinecarboxamides and their binding studies with DNA, indicating their potential in anticancer activity and drug discovery (Sennappan et al., 2020).

properties

IUPAC Name

1-amino-3-[3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O/c9-8(10,11)5-2-1-3-6(4-5)13-7(15)14-12/h1-4H,12H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALJZHYDUIZASO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380625
Record name N-[3-(Trifluoromethyl)phenyl]hydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide

CAS RN

448233-17-8
Record name N-[3-(Trifluoromethyl)phenyl]hydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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